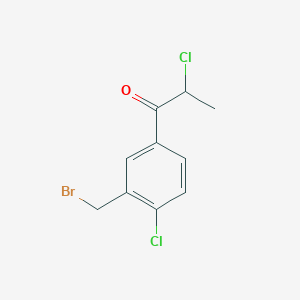

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group and a chlorophenyl group attached to a chloropropanone backbone

Méthodes De Préparation

The synthesis of 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a chlorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Bromination: The resulting product is then brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or methanol (MeOH) to introduce the bromomethyl group

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The chloropropanone moiety may also interact with proteins and other biomolecules, contributing to its overall biological effects .

Comparaison Avec Des Composés Similaires

1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one can be compared with similar compounds such as:

2,2-Bis(bromomethyl)-1,3-propanediol: This compound also contains bromomethyl groups but has a different backbone structure, leading to distinct chemical properties and applications.

2-Bromomethyl-1,3-dioxolane:

Activité Biologique

The compound 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one , also known as a brominated chlorophenyl ketone, has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, including enzyme inhibition, interactions with biological molecules, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula : C10H10BrClO

- Molecular Weight : Approximately 295.99 g/mol

- Structural Features : The compound features a bromomethyl group, a chlorophenyl moiety, and a propanone backbone, which contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of 3-chloropropiophenone using bromine in the presence of a catalyst like iron(III) bromide at controlled temperatures (0-5°C). This method ensures high yield and purity in industrial applications.

Enzyme Inhibition

Research indicates that This compound exhibits significant enzyme inhibitory properties. Its structure allows it to interact with various enzymes, potentially modifying their activity and influencing metabolic pathways. This makes it a candidate for further studies in drug development and therapeutic applications.

Case Studies

-

Enzyme Interaction Studies :

- Studies have demonstrated that the compound can form covalent bonds with specific enzymes, leading to inhibition of their activity. For example, it was observed to inhibit certain kinases involved in cancer cell proliferation.

- The binding affinity of the compound to these enzymes was evaluated using various biochemical assays, revealing promising results that warrant further investigation.

-

Antimicrobial Potential :

- Preliminary screening has suggested that the compound may possess antimicrobial properties against various pathogens, including Gram-positive bacteria. This aspect is critical for developing new antimicrobial agents in response to rising antibiotic resistance.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-(3-chlorophenyl)propan-2-one | Bromine atom at different position | Different reactivity due to substitution position |

| 1-Bromo-4-chlorobenzene | Chlorine atom on phenyl ring | Lacks bromomethyl group, affecting reactivity |

| 1-Bromo-3-(4-chlorophenyl)propan-2-one | Similar structure but different chlorine position | Variations in physical and chemical properties |

The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to form covalent bonds with target enzymes alters their conformation and function, leading to inhibition of their catalytic activity.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Inhibition of Cancer Cell Growth : Research has shown that this compound can inhibit the growth of specific cancer cell lines by targeting pathways essential for cell survival.

- Potential as an Antiviral Agent : Some studies suggest that derivatives of this compound may exhibit antiviral properties, making them potential candidates for treating viral infections.

Propriétés

Formule moléculaire |

C10H9BrCl2O |

|---|---|

Poids moléculaire |

295.98 g/mol |

Nom IUPAC |

1-[3-(bromomethyl)-4-chlorophenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5H2,1H3 |

Clé InChI |

PHFHOPBHQKHNMG-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C1=CC(=C(C=C1)Cl)CBr)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.